3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Description
3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H15ClN2O4S2 and its molecular weight is 422.9. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
Research has highlighted the synthesis and evaluation of derivatives similar to the mentioned compound for their ability to inhibit specific enzymes and demonstrate potential anticancer activities. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have shown promise as novel nonpeptide inhibitors of human heart chymase, which could have implications for treating cardiovascular diseases and cancer due to the enzyme's role in these conditions (Niwata et al., 1997). Another study on 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones revealed potent antiproliferative activity against various human cancer cell lines, indicating the potential of thiazolidinedione derivatives in cancer therapy (Chandrappa et al., 2008).
Antimicrobial and Antifungal Evaluation
Compounds with a structure incorporating azetidinone and thiazolidinedione moieties, similar to the target compound, have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, novel azetidinones have been developed and showed promising antibacterial and antifungal properties, which could be beneficial for developing new antimicrobial agents to combat resistant bacterial and fungal strains (Prajapati & Thakur, 2014).
Antihyperglycemic Agents
The scientific exploration of thiazolidine-2,4-dione derivatives also extends to their potential as antihyperglycemic agents. One study found that novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones exhibited significant potency in lowering glucose levels in diabetic mouse models, suggesting a new avenue for diabetes treatment (Wrobel et al., 1998).
Properties
IUPAC Name |
3-[1-[3-(4-chlorophenyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S2/c19-14-6-4-12(5-7-14)13-2-1-3-16(8-13)27(24,25)20-9-15(10-20)21-17(22)11-26-18(21)23/h1-8,15H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNREQPCAKADAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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